Product packaging for Diazene, bis(2,5-dimethylphenyl)-, 1-oxide(Cat. No.:CAS No. 14381-98-7)

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide

Cat. No.: B3047750
CAS No.: 14381-98-7
M. Wt: 254.33 g/mol
InChI Key: FZGXZEOQPJPHSI-UHFFFAOYSA-N
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Description

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide is an organic compound with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . It is part of the diazene family, a class of compounds recognized in organic synthesis for their utility as electrophilic amination reagents and selective oxidizing agents . The core structure of this compound is based on a diazene (azobenzene) core, substituted with 2,5-dimethylphenyl groups and featuring an N-oxide functionalization. Researchers value diazene-based compounds for their ability to participate in key transformations, such as the electrophilic amination of alkenes, arenes, and carbonyl compounds, providing a route to introduce nitrogen-containing functional groups . The presence of the N-oxide group is a significant structural feature in modern chemical research, particularly in the development of specialized energetic materials, where such motifs are explored for their electron distribution and stability . As a reagent, it serves as a powerful tool for constructing more complex molecular architectures in synthetic chemistry. This product is intended for research and laboratory use by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B3047750 Diazene, bis(2,5-dimethylphenyl)-, 1-oxide CAS No. 14381-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)-(2,5-dimethylphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-7-13(3)15(9-11)17-18(19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGXZEOQPJPHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=[N+](C2=C(C=CC(=C2)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485189
Record name Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14381-98-7
Record name Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Diazene, Bis 2,5 Dimethylphenyl , 1 Oxide and Its Derivatives

Established Synthetic Pathways for Azoxyaryl Compounds

The construction of the azoxy functional group is accessible through various chemical transformations. The most prominent and widely utilized methods include oxidative coupling of anilines, reductive coupling of nitro compounds, and condensation reactions involving nitroso and hydroxylamine (B1172632) intermediates.

Oxidative Coupling Approaches

The direct oxidation of aromatic amines represents a common route to azoxy compounds. This transformation involves the careful selection of an oxidizing agent to avoid over-oxidation to azo or other undesired products. Various reagents and catalytic systems have been developed to facilitate this coupling. For instance, hydrogen peroxide can be used as an environmentally benign oxidant, often in the presence of a catalyst. Fungal unspecific peroxygenases have also been identified as promising biocatalysts for synthesizing azoxy products from simple aniline (B41778) starting materials, demonstrating high conversion and chemoselectivity. mdpi.com

The mechanism of oxidative coupling is believed to proceed through the formation of intermediate species such as hydroxylamines and nitroso compounds, which then condense to form the azoxy linkage. The choice of catalyst, such as those based on transition metals, can significantly influence the reaction's efficiency and selectivity.

Reduction of Nitro Compounds for Azoxy Formation

The reduction of aromatic nitro compounds is arguably the most widely used method for preparing symmetrical azoxybenzenes. mdpi.comresearchgate.net This approach requires precise control of the reducing agent's strength and reaction conditions to stop the reduction at the azoxy stage, preventing further reduction to azo compounds or amines.

A variety of reducing systems have been successfully employed. Metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄), are frequently used. mdpi.comacs.orgresearchgate.net The reaction can be performed in various solvents, including dimethyl sulfoxide (B87167), sulfolane, and alcohols. acs.orgresearchgate.net Catalysts such as bismuth chloride (BiCl₃) or transition metal sulfides can enhance the reaction's efficiency and selectivity. mdpi.comresearchgate.net Notably, the reduction of nitroarenes to azoxybenzenes has been successfully carried out in water using potassium borohydride with a phase transfer catalyst like PEG-400, offering a greener alternative to organic solvents. mdpi.com

The general scheme for this reduction is: 2 Ar-NO₂ + Reducing Agent → Ar-N=N(O)-Ar

The electronic nature of substituents on the aromatic ring plays a crucial role; electron-withdrawing groups tend to promote the formation of azoxy compounds, whereas electron-donating groups may retard the reaction. mdpi.com

Condensation Reactions in Diazene (B1210634) 1-Oxide Synthesis

The formation of the azoxy bridge can also be achieved via the condensation of an aryl nitroso compound with an aryl hydroxylamine. This method is particularly useful for synthesizing unsymmetrical azoxy compounds, but it is also a key mechanistic step in both the oxidative coupling of anilines and the reductive coupling of nitroarenes.

Ar-NHOH + Ar-NO → Ar-N=N(O)-Ar + H₂O

In many synthetic procedures that start from either the aniline or the nitro compound, these intermediates are formed in situ. For example, during the reduction of a nitroarene, one molecule can be reduced to the hydroxylamine stage while another is reduced to the nitroso stage, and they subsequently condense. mdpi.com Similarly, the oxidation of anilines can produce these reactive intermediates, which then combine to yield the final azoxy product.

Targeted Synthesis of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide

The synthesis of the specific target molecule, this compound, involves the application of the general principles described above to precursors bearing the 2,5-dimethylphenyl moiety.

Precursor Selection and Preparation for (2,5-dimethylphenyl) Substituted Systems

Based on the established synthetic pathways, two primary precursors are logical starting points for the synthesis of this compound:

2,5-Dimethylaniline (B45416) (2,5-Xylidine): This primary arylamine serves as the substrate for oxidative coupling methods. It is a commercially available liquid that may turn reddish-brown on exposure to air. inchem.orgnih.gov

1,4-Dimethyl-2-nitrobenzene (2,5-Dimethylnitrobenzene): This nitroaromatic compound is the substrate for reductive coupling methods. It is typically a pale yellow liquid. chemicalbook.comcymitquimica.com

The preparation of these precursors is well-documented. 1,4-Dimethyl-2-nitrobenzene is synthesized by the direct nitration of p-xylene. wikipedia.org Subsequent reduction of 1,4-Dimethyl-2-nitrobenzene, typically through catalytic hydrogenation or using reagents like iron in acidic media, yields 2,5-Dimethylaniline. wikipedia.org

Table 1: Precursors for this compound
Precursor NameAlternate NamesFormulaMolar Mass ( g/mol )Role in Synthesis
2,5-Dimethylaniline2,5-Xylidine; p-XylidineC₈H₁₁N121.18Substrate for Oxidation
1,4-Dimethyl-2-nitrobenzene2,5-Dimethylnitrobenzene; Nitro-p-xyleneC₈H₉NO₂151.16Substrate for Reduction

Optimization of Reaction Conditions for Yield and Selectivity

While specific literature detailing the optimized synthesis of this compound is scarce, conditions can be extrapolated from studies on analogous substituted nitroarenes. The reduction of nitro compounds is often preferred for symmetrical azoxyarenes due to its reliability.

Using 1,4-Dimethyl-2-nitrobenzene as the precursor, a key challenge is achieving selective reduction to the azoxy compound without forming the corresponding azo or amine byproducts. Optimization would involve screening various parameters:

Reducing Agent and Stoichiometry: Sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) are effective reagents. The molar ratio of the borohydride to the nitroarene is critical; an excess may lead to over-reduction.

Catalyst: The addition of a catalyst can significantly improve yield and selectivity. Systems like NaBH₄-BiCl₃ have proven effective.

Solvent: The choice of solvent influences reaction kinetics and product distribution. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or alcohols like methanol (B129727) and ethanol (B145695) are common choices. acs.orgresearchgate.net Aqueous systems with a phase transfer catalyst also present a viable, environmentally friendly option. mdpi.com

Temperature: Reactions are often conducted at room temperature or with gentle heating. Higher temperatures may favor the formation of more reduced products.

pH/Additives: The reaction is typically run under neutral or slightly basic conditions. The addition of bases like potassium hydroxide (B78521) (KOH) has been shown to be beneficial in some systems. mdpi.com

The table below summarizes conditions used for the reduction of various nitroarenes to their corresponding azoxy compounds, providing a basis for optimizing the synthesis of this compound. The presence of two electron-donating methyl groups on the precursor would likely require more forcing conditions compared to nitrobenzene (B124822) itself.

Table 2: Exemplary Conditions for the Reductive Synthesis of Azoxyarenes
Nitroarene SubstrateReducing SystemSolventCatalyst/AdditiveTemperatureYield (%)Reference
NitrobenzeneKBH₄WaterPEG-400 / KOHReflux85 mdpi.com
4-ChloronitrobenzeneKBH₄WaterPEG-400 / KOHReflux92 mdpi.com
4-NitrotolueneKBH₄Water/EthanolPEG-400 / KOHReflux75 mdpi.com
NitrobenzeneNaBH₄MethanolBismuth (substoichiometric)Not specified- researchgate.net
2-(4-Nitrophenyl)-1,3-dioxolaneGlucoseEthanol/WaterNaOH50 °C78 mdpi.com

By analogy, a plausible starting point for the synthesis of this compound would be the reduction of 1,4-Dimethyl-2-nitrobenzene using a borohydride reagent in an alcohol or aqueous/phase-transfer catalyst system, with careful monitoring to optimize for yield and minimize byproduct formation.

Regioselective Considerations in N-Oxidation

The synthesis of unsymmetrical azoxybenzenes through the oxidation of the corresponding azo compounds necessitates careful consideration of regioselectivity, as the oxygen atom can be incorporated at either of the two nitrogen atoms. While this compound is a symmetrical molecule, precluding regiochemical ambiguity in its direct synthesis from the corresponding azo compound, the principles of regioselective N-oxidation are crucial when considering the synthesis of its unsymmetrical derivatives.

In the N-oxidation of unsymmetrical azobenzenes, the position of the oxygen atom is influenced by both electronic and steric factors. Generally, the nitrogen atom attached to the more electron-rich aromatic ring is preferentially oxidized. Conversely, the nitrogen atom bonded to an electron-deficient ring is less likely to be oxidized. Steric hindrance also plays a significant role; bulky substituents in the ortho position can shield the adjacent nitrogen atom, directing the oxidation to the less hindered nitrogen. For instance, in the oxidation of azobenzenes with differing ortho substituents, the oxygen is typically introduced at the nitrogen atom further from the bulkier group.

Stereochemical Control in this compound Synthesis

The stereochemistry of the azoxy group is a critical aspect of the synthesis of diazene 1-oxides, with the potential for geometric isomerism.

Geometric Isomerism (E/Z Isomerism) of Diazene 1-Oxides

The N=N double bond in diazene 1-oxides is subject to restricted rotation, leading to the existence of (E) and (Z) geometric isomers. The (Z)-isomer, where the substituent groups on the nitrogen atoms are on the same side of the double bond, is generally the thermodynamically more stable form. The interconversion between (E) and (Z) isomers can often be achieved through photochemical irradiation or thermal processes. The specific geometry of the azoxybenzene (B3421426) can significantly impact its physical properties and biological activity.

For symmetrically substituted azoxybenzenes like this compound, the (E) and (Z) isomers are diastereomers with distinct physical and spectroscopic properties.

Stereoselective Synthetic Methods

Achieving stereocontrol in the synthesis of diazene 1-oxides to selectively obtain either the (E) or (Z) isomer is a synthetic challenge. The stereochemical outcome of a synthesis can be influenced by the chosen synthetic route and reaction conditions.

Common methods for synthesizing azoxybenzenes include the oxidation of anilines, the reduction of nitrobenzenes, and the condensation of nitrosobenzenes with hydroxylamines. The oxidation of 2,5-dimethylaniline or the reduction of 2,5-dimethylnitrobenzene are potential routes to this compound. The specific oxidant or reductant used, along with reaction parameters such as temperature and solvent, can influence the isomeric ratio of the product. For example, certain oxidation reactions have been reported to predominantly yield the (Z)-isomer.

Synthetic MethodReagents/ConditionsPotential Stereochemical Outcome
Oxidation of 2,5-dimethylanilinePeroxy acids (e.g., m-CPBA)Often favors the (Z)-isomer
Reduction of 2,5-dimethylnitrobenzeneReducing agents (e.g., Glucose in alkaline medium)Isomeric ratio can be condition-dependent
Condensation2,5-Dimethylnitrosobenzene and 2,5-dimethylphenylhydroxylamineCan potentially be controlled by reaction setup

Derivatization Strategies for this compound

The functionalization of this compound can be approached by targeting either the aromatic rings or the central azoxy linkage, opening avenues for the creation of novel derivatives with tailored properties.

Functionalization of Aromatic Rings

The two 2,5-dimethylphenyl rings offer sites for electrophilic aromatic substitution reactions. The directing effects of the methyl groups (ortho-, para-directing) and the azoxy group (meta-directing with respect to the point of attachment) will govern the regioselectivity of these reactions. However, the steric hindrance imposed by the ortho-methyl groups and the azoxy moiety can significantly impact the feasibility and outcome of such transformations.

Potential functionalization reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl).

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The specific conditions required for these reactions would need to be carefully optimized to overcome the steric hindrance and achieve the desired substitution pattern.

Modification at the Azoxy Linkage

The azoxy group itself can undergo chemical transformations, although it is generally a stable functional group.

One of the most well-known reactions of the azoxy linkage is the Wallach rearrangement . Under strong acidic conditions, azoxybenzenes can rearrange to form hydroxyazobenzenes. For an unsymmetrical azoxybenzene, this rearrangement can lead to a mixture of products. In the case of the symmetrically substituted this compound, the Wallach rearrangement would be expected to yield a single hydroxyazobenzene product, likely with the hydroxyl group at the para-position to the azo linkage, although steric effects from the ortho-methyl groups could influence the reaction.

Reduction of the azoxy group can lead to the corresponding azo compound, bis(2,5-dimethylphenyl)diazene, or further to the hydrazo compound, 1,2-bis(2,5-dimethylphenyl)hydrazine. The choice of reducing agent and reaction conditions determines the extent of reduction.

Derivatization TargetReaction TypePotential Products
Aromatic RingsElectrophilic Aromatic SubstitutionHalogenated, nitrated, sulfonated, or acylated/alkylated derivatives
Azoxy LinkageWallach RearrangementHydroxyazobenzene derivative
Azoxy LinkageReductionAzo or hydrazo derivative

Synthesis of Polymeric Systems Incorporating Diazene 1-Oxide Moieties

The incorporation of diazene 1-oxide (azoxybenzene) moieties into polymeric structures has been a subject of significant research, driven by the unique properties these groups impart, such as liquid crystallinity, photoresponsiveness, and thermal stability. The synthesis of such polymers can be broadly categorized into two main approaches: the attachment of azoxybenzene units as side chains onto a pre-existing polymer backbone, and the direct polymerization of monomers containing the azoxybenzene core to form main-chain polymers or coordination networks. These strategies allow for the creation of a diverse range of materials with tailored properties.

One of the most effective methods for creating polymers with diazene 1-oxide side chains involves the nucleophilic substitution on a pre-formed, reactive polymer backbone. Poly(dichlorophosphazene), with its highly reactive P-Cl bonds, serves as an excellent substrate for this "grafting-to" approach. This method allows for the synthesis of polymers with an inorganic, flexible backbone and rigid, functional organic side groups.

The general synthetic pathway involves two key stages:

Synthesis of Functionalized Azoxybenzene Precursors: Azoxybenzene derivatives bearing a nucleophilic group, typically a hydroxyl (-OH) function, are prepared. These are often 4-hydroxy-4'-alkoxyazoxybenzenes. The synthesis can be achieved through methods such as the reductive dimerization of corresponding nitrosobenzenes.

Grafting onto the Polyphosphazene Backbone: The precursor poly(dichlorophosphazene), (NPCl₂)n, is treated with the sodium salt of the hydroxy-functionalized azoxybenzene. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF), where the azoxybenzene phenoxide displaces the chloride ions on the phosphazene chain.

An example of this methodology is the synthesis of poly(organophosphazenes) with 4-(4'-alkoxyphenylazo)phenoxy side groups. Research by Allcock and Kim details the attachment of various chiral alkoxy-terminated azoxybenzene side chains to a polyphosphazene backbone. The thermal behavior of the resulting polymers was found to be highly dependent on the length and structure of the terminal alkoxy groups on the azoxybenzene moiety. For instance, polymers with 2-butoxy or 2-methyl-1-butoxy terminal groups exhibited a layered, liquid crystalline morphology, whereas a longer 2-octoxy terminal unit resulted in an amorphous polymer.

Table 1: Properties of Poly(organophosphazenes) with Azoxybenzene Side Groups
Polymer DesignationAzoxybenzene Side GroupTerminal Alkoxy Unit (R)Glass Transition Temp. (Tg)Morphology
Polymer A4-(4'-Butoxyphenylazo)phenoxy2-ButoxyNot ReportedLayered Morphology
Polymer B4-(4'-(2-Methyl-1-butoxy)phenylazo)phenoxy2-Methyl-1-butoxyNot ReportedLayered Morphology
Polymer C4-(4'-(2-Octoxy)phenylazo)phenoxy2-Octoxy-1 °CAmorphous

A second major strategy involves the polymerization of monomers that already contain the diazene 1-oxide unit. This approach is commonly used to create main-chain liquid crystalline polymers, where the rigid azoxybenzene group acts as a mesogen. Polycondensation is a typical reaction type used for this purpose.

The methodology involves synthesizing bifunctional azoxybenzene monomers, such as dicarboxylic acids or diols. These monomers are then reacted with complementary co-monomers (diols or diacid chlorides, respectively), often with a flexible spacer unit in between, to yield polyesters or polyamides.

For example, thermotropic polyesters have been synthesized using 2,2'-dimethyl-4,4'-azoxybenzene moieties in the main chain. In these systems, the azoxybenzene unit provides the necessary rigidity for mesophase formation, while flexible alkylene spacers are co-polymerized to control the thermal properties and processability of the final material. The polyesterification can be carried out in solution (e.g., in chloroform (B151607) with pyridine) by reacting the diacid chloride of the azoxybenzene derivative with a diol spacer. The properties of these main-chain polymers, such as the stability of the nematic or cholesteric phases, are influenced by the structure of the mesogenic core and the length of the flexible spacer.

Mechanistic Investigations of Reactivity and Transformation Pathways

Electron Density Distribution and its Influence on Reactivity

The electron density distribution in "Diazene, bis(2,5-dimethylphenyl)-, 1-oxide" is a key determinant of its reactivity. The azoxy functional group (-N=N(O)-) itself introduces a significant dipole moment, with the oxygen atom being a region of high electron density (partial negative charge) and the adjacent nitrogen atom bearing a partial positive charge. This inherent polarity makes the azoxy group a site for various chemical transformations.

The steric bulk of the ortho-methyl groups also plays a crucial role. These groups can hinder the approach of reactants to the nitrogen centers and the adjacent C-N bonds, potentially influencing the regioselectivity and rates of reactions.

Table 1: Expected Effects of Substituents on the Electron Density of Diazene (B1210634), bis(2,5-dimethylphenyl)-, 1-oxide

Functional Group/SubstituentElectronic EffectInfluence on Reactivity
Azoxy group (-N=N(O)-)Strong dipole, N-oxide oxygen is electron-rich, adjacent nitrogen is electron-deficient.Directs nucleophilic and electrophilic attacks to different nitrogen atoms.
2,5-Dimethylphenyl groupsElectron-donating (induction and hyperconjugation).Increases electron density on the phenyl rings and influences the electronic properties of the azoxy group.
Ortho-methyl groupsSteric hindrance.May sterically shield the nitrogen centers and adjacent positions on the phenyl ring, affecting reaction rates and regioselectivity.

Thermal and Photochemical Isomerization Mechanisms of Diazene 1-Oxides

Azoxybenzenes, the parent class of "this compound," are known to undergo both thermal and photochemical isomerization. These processes primarily involve the interconversion between the more stable trans (E) and the less stable cis (Z) isomers. rsc.org

Thermal Isomerization: The cis isomer of an azoxybenzene (B3421426) can thermally revert to the more stable trans form. This process typically occurs through a rotational or inversional mechanism around the N=N bond, with the rotational pathway generally being more favored. The energy barrier for this isomerization depends on the substitution pattern on the phenyl rings. Electron-donating groups, such as the dimethylphenyl groups in the target molecule, may influence the stability of the transition state and thus the rate of isomerization.

Photochemical Isomerization: Upon irradiation with light of a suitable wavelength, typically in the UV region, the trans isomer can be converted to the cis isomer, leading to a photostationary state. oup.com The reverse process, cis to trans isomerization, can also be induced by light, often of a different wavelength, or can occur thermally. nsf.gov

Another important photochemical reaction of azoxybenzenes is the rearrangement to 2-hydroxyazobenzenes. oup.comcapes.gov.br This reaction is believed to proceed from an excited singlet state of the trans-azoxybenzene. The proposed mechanism involves an intramolecular oxygen transfer from the nitrogen atom to an ortho-position of the adjacent phenyl ring. For "this compound," this would involve the transfer of the oxygen atom to the 6-position of one of the dimethylphenyl rings. The presence of methyl groups on the ring may influence the efficiency of this rearrangement.

Table 2: General Conditions for Isomerization of Substituted Azoxybenzenes

Isomerization TypeConditionsExpected Outcome for this compound
Thermal cis to transHeating in solutionConversion of the cis isomer to the more stable trans isomer.
Photochemical trans to cisUV irradiation (e.g., 313-365 nm)Formation of a photostationary state containing both cis and trans isomers.
Photochemical RearrangementUV irradiationPotential formation of a 2-hydroxy-azobenzene derivative.

Redox Chemistry of the Diazene 1-Oxide Functional Group

The diazene 1-oxide functional group is redox-active, meaning it can undergo both oxidation and reduction reactions. nih.govnih.gov

The oxidation of azoxybenzenes typically involves the removal of an electron to form a radical cation. nih.govresearchgate.net The stability of this radical cation is influenced by the substituents on the aromatic rings. Electron-donating groups, such as the dimethylphenyl groups, are expected to stabilize the positive charge, thereby making the oxidation process more favorable (i.e., occur at a lower potential) compared to unsubstituted azoxybenzene. The oxidation can be achieved electrochemically or with chemical oxidizing agents. Further oxidation can lead to the formation of a dication. However, these oxidized species can be unstable and may undergo subsequent reactions. nih.gov

The reduction of azoxybenzenes is a well-established transformation. The first step in the reduction typically involves the conversion of the azoxy group to an azo group (-N=N-), with the loss of the oxygen atom. researchgate.net This can be achieved using a variety of reducing agents, such as metal-based reagents (e.g., Zn/NH4Cl) or catalytic hydrogenation. researchgate.netmdpi.com For instance, the reduction of nitro compounds, a common precursor to azoxybenzenes, can sometimes yield azoxy or azo compounds depending on the reaction conditions and the reducing agent used. researchgate.net

Further reduction of the resulting diazene (azo compound) can lead to the corresponding hydrazo derivative (-NH-NH-), which can be further cleaved under more vigorous conditions to form two molecules of the corresponding aniline (B41778).

Table 3: Expected Redox Reactions of this compound

Redox ProcessReagents/ConditionsExpected Product(s)
OxidationElectrochemical oxidation, chemical oxidantsRadical cation, potentially unstable dication.
Reduction (mild)Zn/NH4Cl, catalytic hydrogenationDiazene, bis(2,5-dimethylphenyl)-
Reduction (stronger)Stronger reducing agents or more vigorous conditions1,2-bis(2,5-dimethylphenyl)hydrazine, followed by 2,5-dimethylaniline (B45416).

Nucleophilic and Electrophilic Reactions Involving this compound

The polarity of the azoxy group suggests the possibility of both nucleophilic and electrophilic attacks at the nitrogen centers.

Electrophilic Attack: The exocyclic oxygen atom of the azoxy group is nucleophilic and can be protonated or alkylated. The nitrogen atom bonded to the oxygen is electron-deficient and might be less susceptible to electrophilic attack. However, the other nitrogen atom, which is more electron-rich, could potentially react with strong electrophiles.

Nucleophilic Attack: The nitrogen atom bearing the formal positive charge in the N-oxide group is a potential site for nucleophilic attack. However, in azoxybenzenes, this reactivity is not commonly observed, as the positive charge is delocalized over the aromatic system. Nucleophilic aromatic substitution on the phenyl rings, activated by the electron-withdrawing nature of the azoxy group, is a more plausible pathway, especially if a good leaving group is present on the ring. youtube.comyoutube.com For "this compound," the presence of electron-donating methyl groups would disfavor nucleophilic aromatic substitution.

The steric hindrance from the ortho-methyl groups would significantly impact the accessibility of the nitrogen atoms to both nucleophiles and electrophiles. scielo.org.mx This steric shielding would likely reduce the rate of any reaction involving direct attack on the nitrogen centers.

Reactions at Aromatic Ring Positions

Reactions involving electrophilic or nucleophilic attack on the aromatic rings of this compound are anticipated to be severely limited by steric hindrance. The 2,5-dimethylphenyl substitution pattern presents a crowded environment around the aromatic rings, which would impede the approach of reagents.

Electrophilic Aromatic Substitution:

The azoxy group is known to be deactivating and directs incoming electrophiles to the para position. However, in the case of this compound, the para positions (4 and 4') are sterically shielded by the adjacent methyl groups at the 2, 5, 2', and 5' positions.

PositionSteric EnvironmentElectronic Effect of Azoxy GroupPredicted Reactivity
4, 4'Highly hinderedDeactivatedVery low to negligible
6, 6'Highly hinderedDeactivatedVery low to negligible

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution typically requires strong electron-withdrawing groups and is also subject to steric effects. Without such activating groups on the aromatic rings of the title compound, and considering the steric congestion, these reactions are considered highly improbable under standard conditions.

Rearrangement Reactions of Diazene 1-Oxides

Wallach Rearrangement and Related Processes

The Wallach rearrangement is a classic acid-catalyzed transformation of azoxybenzenes to p-hydroxyazobenzenes. The generally accepted mechanism involves the formation of a dicationic intermediate.

For this compound, the steric bulk of the four ortho-methyl groups would likely introduce significant strain in the planar transition states and intermediates required for the rearrangement, potentially hindering or preventing the reaction.

Rearrangement StepPotential Influence of 2,5-Dimethylphenyl Groups
Protonation of Azoxy OxygenLikely to occur, though may be slowed.
Formation of Dicationic IntermediateSteric repulsion between methyl groups could destabilize this intermediate.
Nucleophilic Attack of WaterApproach to the para position would be severely sterically blocked.

Table 2: Postulated Effects of Steric Hindrance on the Wallach Rearrangement

Mechanistic Probes for Rearrangement Pathways

Due to the lack of experimental studies on the rearrangement of this compound, no specific mechanistic probes have been reported. Isotopic labeling studies, such as using H₂¹⁸O as the solvent, would be a standard method to trace the origin of the hydroxyl group in any potential rearrangement product. Kinetic isotope effect studies could also elucidate the rate-determining step.

Catalytic Transformations Utilizing this compound

No specific research has been found detailing the use of this compound as a substrate in catalytic transformations. The following sections outline hypothetical scenarios based on known catalytic reactions of related compounds.

Transition Metal-Catalyzed Reactions

The N-O bond of the azoxy group can be a target for transition metal catalysts, potentially leading to deoxygenation or other transformations. However, the steric shielding of the azoxy moiety by the ortho-methyl groups would likely necessitate harsh reaction conditions or highly active catalysts to achieve coordination and subsequent reaction.

Catalyst TypePotential ReactionAnticipated Challenges
Palladium-basedC-H activation/functionalizationSteric hindrance at ortho and meta positions.
Rhodium-basedReductive cleavage of N-O bondDifficult coordination of the bulky substrate.
Copper-basedOxidative coupling reactionsSubstrate steric bulk would likely prevent intermolecular coupling.

Table 3: Hypothetical Transition Metal-Catalyzed Reactions

Organocatalytic Activation

Organocatalysis often relies on specific interactions between the catalyst and substrate, such as hydrogen bonding or the formation of iminium/enamine intermediates. The bulky nature of this compound would likely prevent the close association required for many organocatalytic cycles to operate efficiently.

Electrochemical Reaction Mechanisms

The electrochemical behavior of azoxyarenes, including "this compound," is a subject of scientific inquiry, particularly concerning their redox properties. nih.gov Studies on the broader class of azoxybenzenes reveal distinct electrochemical characteristics that are influenced by the solvent and electrolyte environment. nih.gov The electrochemical reduction of azoxybenzenes has been investigated, with the formation of a radical anion being a key step in the process. researchgate.net

The reversibility of the electrochemical process for the azoxybenzene/azoxybenzene radical anion couple can be affected by the electrode material. For instance, the presence of oxides on the surface of copper and nickel electrodes has been observed to decrease the electrochemical reversibility. researchgate.net In aprotic media such as dimethylformamide (DMF) with a supporting electrolyte like tetraethylammonium (B1195904) perchlorate (B79767) (TEAP), azoxybenzene and its derivatives can be reduced to aniline via hydrazobenzene (B1673438) upon exhaustive electrolysis at a sufficiently negative potential. researchgate.net

While detailed studies specifically on "this compound" are not extensively documented in publicly available literature, the general principles observed for azoxybenzenes provide a framework for understanding its likely electrochemical behavior. The presence of the 2,5-dimethylphenyl substituents is expected to influence the redox potentials and the stability of the resulting radical intermediates due to steric and electronic effects.

Table 1: General Electrochemical Data for Azoxybenzene Reduction

ParameterValueConditionsElectrode
Reduction Potential-2.35 V vs. Ag/AgNO3 (0.05M) for exhaustive electrolysis to anilineDMF/TEAPMercury, Platinum, Copper, Nickel

Note: This data is for the parent compound azoxybenzene and serves as a general reference.

Site-Selective Alkylation Processes

Mechanistic studies on pyridine (B92270) N-oxides have shown that photocatalyzed single-electron oxidation can lead to the generation of a cationic vinyl radical intermediate from an alkyne, which then participates in the alkylation process. nih.govresearchgate.net This suggests a potential pathway for the functionalization of azoxyarenes where the N-oxide group directs the reaction to a specific site.

In the context of "this compound," a hypothetical site-selective alkylation could be envisioned to occur at the ortho-positions of the phenyl rings, influenced by the directing effect of the azoxy group. The reaction would likely proceed through a radical-mediated mechanism, where an electrochemically generated radical anion of the azoxy compound reacts with an alkylating agent. However, without specific experimental data for this compound, any proposed mechanism remains speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For "Diazene, bis(2,5-dimethylphenyl)-, 1-oxide," the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

Due to the asymmetry introduced by the N-oxide group, the two 2,5-dimethylphenyl rings are not chemically equivalent. This will result in a more complex spectrum than would be seen for the corresponding symmetrical azo compound. The protons on the phenyl ring closer to the N-oxide group will experience a different electronic environment compared to the protons on the other ring.

The aromatic region of the spectrum would likely show a series of multiplets. The protons ortho to the azoxy group are expected to be the most deshielded and thus appear at a higher chemical shift (downfield). The methyl groups, being in different positions relative to the azoxy linkage, would also likely appear as distinct singlets.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities. Actual experimental data is required for a definitive assignment.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.0 - 8.0Multiplet6H
Methyl Protons (CH₃)2.2 - 2.5Singlet12H

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Aromatic Ring Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of "this compound," the spectrum would reveal the number of unique carbon environments. Due to the asymmetry of the molecule, all sixteen carbon atoms are expected to be chemically non-equivalent, leading to sixteen distinct signals in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring (the azoxy group and the two methyl groups). The carbons directly attached to the nitrogen atoms of the azoxy group would be significantly affected, with their signals appearing in the downfield region of the aromatic range. The presence of the electron-donating methyl groups will influence the shielding of the aromatic carbons, causing upfield shifts for the ortho and para positions relative to the unsubstituted benzene (B151609).

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Aromatic C (ipso to N)145 - 155
Aromatic C (substituted)130 - 140
Aromatic C-H120 - 130
Methyl C (CH₃)15 - 25

Nitrogen (¹⁵N) NMR Spectroscopy for Azoxy Group Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that is particularly useful for characterizing nitrogen-containing functional groups, such as the azoxy group in the target molecule. The two nitrogen atoms in the N=N(O) linkage are in different chemical environments and would therefore give rise to two distinct signals in the ¹⁵N NMR spectrum.

The chemical shifts of these nitrogen atoms provide valuable information about the electronic structure of the azoxy moiety. The nitrogen atom of the N-oxide is expected to be more shielded (appear at a lower chemical shift) compared to the nitrogen atom involved in the double bond. This technique can be instrumental in confirming the presence and nature of the azoxy functional group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. In "this compound," this would help to assign the connectivity of the protons within each of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated aromatic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule. For instance, correlations between the methyl protons and the aromatic ring carbons would confirm their positions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "this compound," with a chemical formula of C₁₆H₁₈N₂O, HRMS would be used to confirm this composition.

The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

A data table illustrating the expected HRMS result is shown below.

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺255.1492Experimental ValueCalculated Value
[M+Na]⁺277.1311Experimental ValueCalculated Value

Fragmentation Pathways of Diazene (B1210634) 1-Oxides under Ionization

While specific mass spectrometry data for this compound is not extensively detailed in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of aromatic azoxy compounds under electron ionization (EI-MS). Aromatic compounds typically exhibit a prominent molecular ion peak (M+•) due to the stability of the aromatic system.

The primary fragmentation of the molecular ion of an aromatic azoxy compound involves several key pathways:

Cleavage of the C-N Bond: A common fragmentation route is the cleavage of the bond between the phenyl ring and the nitrogen atom of the azoxy group. For this compound, this would lead to the formation of a 2,5-dimethylphenyl radical and a [M - C₈H₉]⁺ ion, or a 2,5-dimethylphenyl cation ([C₈H₉]⁺) at m/z 105.

Fragmentation of the Alkyl Substituents: The dimethylphenyl groups can undergo benzylic cleavage, leading to the loss of a methyl radical (CH₃•) and the formation of a [M - 15]⁺ ion. This is a characteristic fragmentation for alkyl-substituted benzene rings. whitman.edu The resulting ion can rearrange to a stable tropylium (B1234903) or substituted tropylium ion.

Rearrangement Reactions: Skeletal rearrangements are common in the mass spectra of aromatic azoxy compounds. These complex processes can lead to the loss of neutral molecules such as N₂, NO, or N₂O. For instance, a rearrangement could precede the expulsion of N₂O to form a biphenyl (B1667301) radical cation.

Formation of Aryl Cations: The fragmentation cascade often produces characteristic aryl cations. For this specific compound, the 2,5-dimethylphenyl cation at m/z 105 and subsequent fragments arising from the loss of acetylene (B1199291) (C₂H₂), such as an ion at m/z 79, would be expected.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Ion Structure Fragmentation Pathway
254[C₁₆H₁₈N₂O]⁺•Molecular Ion (M⁺•)
239[C₁₅H₁₅N₂O]⁺Loss of a methyl radical (•CH₃)
149[C₈H₉N₂O]⁺Cleavage of one C-N bond
133[C₈H₉NO]⁺•Rearrangement and loss of C₈H₉N
105[C₈H₉]⁺2,5-Dimethylphenyl cation
91[C₇H₇]⁺Tropylium ion (from rearrangement of the xylene ring)

This interactive table summarizes the plausible fragmentation patterns based on established principles for similar aromatic structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their vibrational modes.

Vibrational Analysis of the Azoxy Linkage

The azoxy group (-N=N(O)-) has characteristic vibrational frequencies that are key to its identification. While a specific, published spectrum for this compound is not available, data from analogous compounds, such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, provide valuable reference points. mdpi.com

Asymmetric N=N(O) Stretch: This vibration typically appears in the region of 1450-1480 cm⁻¹ . For a similar diazene oxide, this band was observed at 1467 cm⁻¹. mdpi.com This band is generally strong in the IR spectrum.

Symmetric N=N(O) Stretch: This mode is found at a lower frequency, usually in the 1380-1395 cm⁻¹ range. The reference compound shows this band at 1384 cm⁻¹. mdpi.com

N-O Stretch: The stretching vibration of the N-O bond is expected in the region of 1250-1300 cm⁻¹ .

In addition to the azoxy group, the IR and Raman spectra would be dominated by bands corresponding to the 2,5-dimethylphenyl substituents.

Table 2: Expected Vibrational Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3100-3000Aromatic C-H StretchMedium-Weak
2980-2850Methyl (CH₃) C-H StretchMedium-Strong
1610-1580Aromatic C=C Ring StretchMedium-Strong
1500-1480Aromatic C=C Ring StretchMedium-Strong
1470-1450Asymmetric N=N(O) StretchStrong (IR)
1395-1380Symmetric N=N(O) StretchMedium (IR)
850-800C-H Out-of-Plane Bending (1,2,4-trisubstitution)Strong (IR)

This interactive table outlines the primary vibrational frequencies anticipated for the title compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its subsequent relaxation processes.

UV-Vis Spectroscopy of n→π* and π→π* Transitions

Aromatic azoxy compounds, like their azobenzene (B91143) counterparts, are characterized by two main absorption bands in the ultraviolet-visible (UV-Vis) spectrum. beilstein-journals.org

π→π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For azobenzene derivatives, this band typically appears in the range of 320-370 nm. beilstein-journals.org The presence of electron-donating methyl groups on the phenyl rings of this compound is expected to cause a bathochromic (red) shift of this band compared to unsubstituted azoxybenzene (B3421426).

n→π* Transition: This is a lower-intensity, longer-wavelength absorption band arising from the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. In azobenzene systems, this transition is typically observed between 410-450 nm. beilstein-journals.org This transition is formally symmetry-forbidden, which accounts for its lower molar absorptivity compared to the π→π* transition.

While a specific spectrum for this compound is not documented in the searched sources, the general features are predictable.

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of a molecule describe the pathways of energy dissipation after it absorbs light. For most azoxybenzene derivatives, fluorescence quantum yields are typically very low. After electronic excitation to the singlet state (S₁), the molecule often undergoes rapid and efficient non-radiative decay processes. These processes include:

Internal Conversion: A radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing: A transition between states of different multiplicity (e.g., S₁ → T₁), often leading to a long-lived triplet state.

Photoisomerization: For some azo and azoxy compounds, E/Z (trans/cis) isomerization can be a major deactivation pathway, although this is less common for azoxy compounds compared to azo compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a crystal structure for this compound has not been found in the Cambridge Structural Database, insights can be drawn from the structures of similar molecules.

For example, the crystal structure of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide shows that the molecule adopts a planar conformation in the crystal lattice. nii.ac.jp Similarly, the structure of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been determined, providing bond lengths and angles for the core azoxybenzene framework. mdpi.com

Based on these related structures, the following features would be anticipated for this compound in the solid state:

The central C-N=N(O)-C core is likely to be nearly planar.

The two 2,5-dimethylphenyl rings may be twisted out of the plane of the central azoxy group to minimize steric hindrance between the ortho-methyl groups and the azoxy linkage.

The N=N bond length is expected to be intermediate between a typical N=N double bond and N-N single bond, consistent with the azoxy resonance structure.

Crystal packing would be governed by van der Waals interactions between the aromatic rings and methyl groups of adjacent molecules.

Bond Lengths, Bond Angles, and Torsional Angles

There is currently no published experimental data from X-ray or neutron diffraction studies for this compound. Such studies are essential for the precise determination of molecular geometry. Without these experimental results, it is not possible to provide accurate, research-backed data tables for the bond lengths, bond angles, and torsional angles of this compound. Theoretical calculations could provide estimates for these parameters, but they would not meet the requirement for an article based on detailed, published research findings.

Intermolecular Interactions and Crystal Packing

Similarly, a detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure. Information regarding hydrogen bonds, π-π stacking, van der Waals forces, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state is derived directly from crystallographic data. As no such data has been found in the public domain for this specific compound, a scientifically accurate and detailed discussion of its crystal packing and intermolecular forces cannot be provided at this time.

Further experimental research is required to elucidate the precise three-dimensional structure of this compound, which would then enable a thorough analysis of its molecular and supramolecular characteristics.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. cuny.edunih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules like substituted azoxybenzenes. researchgate.net

DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. From this optimized structure, various electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. icontechjournal.com A smaller gap generally implies higher reactivity.

For aromatic azoxy compounds, DFT studies have been used to investigate how different substituents on the phenyl rings affect these electronic properties. researchgate.netscipublications.com Properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the HOMO and LUMO energies, providing a comprehensive picture of the molecule's electronic behavior. researchgate.neticontechjournal.com

Table 1: Representative Electronic Properties of Substituted Azoxybenzenes Calculated via DFT (Note: This data is illustrative for the class of aromatic azoxy compounds and not specific to Diazene (B1210634), bis(2,5-dimethylphenyl)-, 1-oxide.)

Propertyp-Azoxyanisolep-Azoxyphenetole
HOMO Energy (eV) -5.795-5.734
LUMO Energy (eV) -1.611-1.579
HOMO-LUMO Gap (eV) 4.1844.155
Ionization Energy (eV) 4.9944.956
Dipole Moment (Debye) 1.9482.149

Source: Adapted from DFT-based studies on azoxybenzene (B3421426) derivatives. researchgate.netscipublications.com

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), can provide highly accurate results, especially for electronic properties and reaction energetics. nih.govrsc.org

While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the accuracy of DFT results. They are particularly valuable for studying systems where DFT might be less reliable, such as in the detailed analysis of weak non-covalent interactions or the calculation of excited state properties. rsc.org For a molecule like Diazene, bis(2,5-dimethylphenyl)-, 1-oxide, high-level ab initio calculations could be used to precisely determine the rotational barriers of the dimethylphenyl groups or to investigate the energies of different electronic excited states, which are important for understanding its photochemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate, rotate, and translate. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the full range of molecular shapes and their evolution over time. nanobioletters.comresearchgate.net

MD simulations model the behavior of a molecule by calculating the forces between atoms and using Newton's laws of motion to predict their movements over a specific period. researchgate.netnih.gov This approach provides a dynamic picture of the molecule's conformational landscape, revealing which shapes are most stable, the energy barriers between different conformations, and how the molecule interacts with its environment (e.g., solvent molecules). mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions. rsc.org For azoxybenzenes, a characteristic reaction is the Wallach rearrangement, where the compound rearranges to a hydroxyazobenzene under strong acidic conditions. chemeurope.comwikipedia.org Computational methods can elucidate the step-by-step mechanism of such transformations.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the structure and energy of this TS is key to understanding the reaction's kinetics. Computational methods, particularly DFT, can be used to locate the TS on the potential energy surface. researchgate.net A successful TS calculation finds a molecular geometry that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, a structure known as a first-order saddle point. researchgate.net

Table 2: Representative Calculated Energy Barriers for Azoxy Isomerization Processes (Note: This data is for the parent HN(O)NH system and serves to illustrate the type of data obtained from computational reaction mechanism studies.)

Reaction PathwayMethodActivation Energy (kcal/mol)
Oxygen Shift (Intramolecular) DFT (B3LYP)~70-80
Cis-Trans Isomerization DFT (B3LYP)~30

Source: Adapted from DFT studies on azoxy rearrangement reactions. researchgate.net

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects in several ways. The most common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. rsc.orgrsc.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent.

This approach allows for the calculation of reaction energy profiles in different solvents, providing insight into how the solvent stabilizes or destabilizes reactants, transition states, and products. rsc.org For reactions involving charged intermediates, such as the protonated species in the Wallach rearrangement, the stabilizing effect of a polar solvent can dramatically lower the activation energy, a phenomenon that can be quantitatively assessed through these computational models. researchgate.netchemrxiv.org More complex models may also include explicit solvent molecules in the calculation to account for specific interactions like hydrogen bonding. chemrxiv.org

Compound Index

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting various types of spectra. By solving approximations of the Schrödinger equation, these methods can calculate the energies of different molecular states, which directly correspond to the absorption of radiation in spectroscopic experiments. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used and effective methods for this purpose. uni-bonn.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) with high accuracy, aiding in spectral assignment and structural confirmation. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net

The computational protocol involves two main steps. First, the molecule's three-dimensional geometry is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment, which is determined by the molecular structure. A variety of DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) are employed for this optimization. researchgate.netnih.gov Following optimization, the GIAO method is used to calculate the absolute isotropic shielding tensors (σ) for each nucleus in the presence of a magnetic field. These absolute shieldings are then converted into the more familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. nih.govresearchgate.net

The accuracy of this method allows for the reliable prediction of both ¹H and ¹³C NMR spectra. For complex molecules, this can be invaluable for distinguishing between isomers or confirming assignments. While data for this compound is not specifically published, the expected accuracy of such a calculation can be illustrated by results for other substituted aromatic molecules.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts for a Substituted Aromatic Hydrazide Compound. This table serves as a representative example of the accuracy achievable with the GIAO-DFT methodology.

AtomExperimental Shift (δ, ppm)Calculated Shift (δ, ppm)Difference (Δδ, ppm)
C=O157.78164.006.22
C=N147.68152.404.72
C-Aryl145.45149.203.75
C-Aryl132.80134.902.10
C-Aryl129.56131.201.64
H-Aryl8.248.410.17
H-Aryl7.898.040.15
H-Aryl7.147.230.09
Data derived from a computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide using the B3LYP/6-311++G(d,p) level of theory in DMSO solvent. nih.gov

The simulation of ultraviolet-visible (UV-Vis) absorption spectra is a significant application of computational chemistry, used to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.commdpi.com

The process begins with the ground-state geometry optimization of the molecule, as described for NMR calculations. Subsequently, TD-DFT calculations are performed to determine the energies of the first several excited states. mdpi.com For azoxybenzenes, the key electronic transitions are typically the weak n→π* transition at longer wavelengths (lower energy) and the strong π→π* transition at shorter wavelengths (higher energy). researchgate.net The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital on the oxygen or nitrogen atoms to an anti-bonding π* orbital of the aromatic system. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

Solvent effects are critical for accurate UV-Vis predictions, as the polarity of the solvent can stabilize the ground and excited states differently, leading to shifts in λ_max. These effects are often incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net The choice of DFT functional is also important; for example, range-separated functionals like CAM-B3LYP are often preferred for their accuracy in describing charge-transfer excitations. researchgate.net Studies on substituted azo compounds show that TD-DFT can successfully predict the bathochromic (red) or hypsochromic (blue) shifts caused by electron-donating or electron-withdrawing groups, respectively. nih.gov

Table 2: Example of TD-DFT Calculated vs. Experimental Absorption Maxima (λ_max) for Substituted Azo Dyes. This table illustrates the predictive power of TD-DFT for the electronic spectra of molecules with an azo-type chromophore.

Compound SubstituentSolventCalculated λ_max (nm)Experimental λ_max (nm)Transition Type
-H (Azobenzene)Ethanol (B145695)325320π→π
-H (Azobenzene)Ethanol438443n→π
4-aminoEthanol385388π→π
4-nitroEthanol330332π→π
4,4'-diaminoEthanol412418π→π*
Data derived from various computational studies on substituted azobenzenes, showcasing typical agreement between theory and experiment. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Diazene 1-Oxides

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to find a statistical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. researchgate.net These models are built on the principle that the properties of a molecule are a function of its structure. By quantifying structural features using numerical values called molecular descriptors, QSRR can predict the activity of new compounds and provide insight into the mechanisms of action.

A notable application of this approach to azoxy compounds is in the study of their antifungal activity. In one such study, a QSRR model was developed for a series of 16 azoxy compounds to understand the structural requirements for inhibiting fungal growth. nih.gov The researchers used the Partial Least Squares (PLS) method, a statistical technique well-suited for analyzing data with many, and possibly correlated, descriptor variables.

The molecular descriptors used in the model captured three main types of properties:

Steric Descriptors: These quantify the size and shape of substituents (e.g., STERIMOL parameters).

Hydrophobic Descriptors: These measure the water-hating character of parts of the molecule (e.g., the hydrophobic constant, π).

Electronic Descriptors: These account for the electron-donating or electron-withdrawing nature of substituents (e.g., Hammett constants, σ).

The resulting QSRR model successfully correlated these descriptors with the observed antifungal activity. The key findings from the model indicated that activity was enhanced by specific structural modifications. nih.gov For a generalized azoxybenzene structure with substituents R1 and R2, the model suggested that sterically bulky and hydrophobic groups at the R1 position, combined with electron-withdrawing groups at the R2 position, were favorable for high antifungal activity. nih.gov This type of analysis is highly valuable in fields like medicinal chemistry and materials science, as it provides a rational basis for designing new molecules with desired properties, reducing the need for extensive trial-and-error synthesis.

Table 3: Conceptual QSRR Findings for Antifungal Azoxy Compounds.

Substituent PositionFavorable PropertyExample DescriptorsImplication for Activity
R1Bulky, HydrophobicSTERIMOL L, B1; πIncreased steric bulk and hydrophobicity enhance activity.
R2Electron-WithdrawingHammett σIncreased electron-withdrawing character enhances activity.
Based on the findings of the chemometric QSAR study on antifungal azoxy compounds. nih.gov

Applications of Diazene, Bis 2,5 Dimethylphenyl , 1 Oxide in Advanced Organic Synthesis

Role as Synthetic Intermediates and Precursors

Diaryl diazene (B1210634) oxides are valuable intermediates in organic synthesis due to the reactivity of the azoxy moiety. mdpi.com They can be synthesized through various methods, including the reduction of nitroarenes, the oxidation of anilines, or the reductive dimerization of nitrosobenzenes. nih.govthieme-connect.de

Generation of Highly Reactive Species

Precursors to Nitrogen-Containing Heterocycles

While direct conversion of azoxybenzenes to nitrogen-containing heterocycles is not a common synthetic route, they can serve as precursors to compounds that are. For instance, the reduction of azoxybenzenes yields azobenzenes, which can be further transformed. More directly, related nitrogen-containing compounds are key in heterocycle synthesis. For example, indazole derivatives, an important class of nitrogen-containing heterocycles, can be synthesized from N-nitrosoanilines and diazo compounds. rsc.org The synthesis of 2,3-dihydro-1H-indazoles has also been achieved through copper-mediated intramolecular coupling of hydrazines. nih.gov Although not a direct application of the diazene oxide, its synthesis from nitroaromatics places it within a synthetic pathway that can lead to various heterocyclic systems. nih.gov

Reagents in C-N and N-N Bond Forming Reactions

The azoxy group is intrinsically linked to N-N bond formation, being a stable arrangement of two nitrogen atoms. The synthesis of unsymmetrical azoxybenzenes from anilines and nitrosoarenes highlights the formation of an N-N bond. libretexts.org While azoxyarenes are not typically used as reagents to form C-N bonds directly in other molecules, their synthesis and transformations are integral to the study of these bond-forming reactions. For instance, the synthesis of azoxy compounds often involves the condensation of an N-arylhydroxylamine with a nitrosoarene, a key N-N bond-forming step. thieme-connect.de

Photoreversible Switches in Molecular Systems

Azoxybenzenes, like their azo counterparts, can exhibit photoisomerization between their E and Z isomers upon irradiation with light of specific wavelengths. This photoreversible behavior makes them candidates for molecular switches. thieme-connect.de The change in geometry between the isomers can be harnessed to control the properties of a material or system at the molecular level. The rate of isomerization and the stability of the isomers can be tuned by the substitution pattern on the aromatic rings. nih.gov The presence of methyl groups on the phenyl rings of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide would likely influence its absorption spectra and the kinetics of photoisomerization.

Property General Observation for Azoxybenzenes Potential Influence of 2,5-Dimethylphenyl Groups
Photoisomerization Reversible E/Z isomerization with UV or visible light. thieme-connect.deSteric hindrance may affect the planarity and conjugation, shifting absorption wavelengths and influencing isomerization quantum yields.
Thermal Relaxation The E isomer is typically more stable, and the Z isomer thermally reverts to the E form. thieme-connect.deThe bulky substituents could alter the energy barrier for thermal relaxation, potentially stabilizing the Z isomer.
Switching Speed Can range from milliseconds to hours depending on the substitution and environment. ed.govElectronic and steric effects of the methyl groups will modulate the kinetics of the switching process.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Key areas for development include:

Catalyst-Free and Metal-Free Approaches: Moving away from heavy metal catalysts is a significant goal in green chemistry. Recent studies have shown promise in microwave-assisted, catalyst-free cross-condensation of nitroarenes with anilines to form azo dyes, a strategy that could be adapted for azoxy compounds. nih.gov Another approach involves using inexpensive and readily available organic bases like N,N-diisopropylethylamine (DIPEA) to catalyze the reductive dimerization of nitrosobenzenes in environmentally benign solvents like water. nih.govcolab.ws

Photochemical Synthesis: Harnessing the energy of light offers a powerful and sustainable method for chemical synthesis. Direct photochemical methods for the one-pot, catalyst-free synthesis of azoxybenzenes from nitrobenzene (B124822) precursors under ambient conditions have been reported. chemrxiv.org Exploring these photochemical routes for substituted nitroarenes could provide a highly selective and green pathway to compounds like Diazene (B1210634), bis(2,5-dimethylphenyl)-, 1-oxide. rsc.org

Flow Chemistry: Continuous flow reactors provide significant advantages over batch processes, including enhanced safety, better process control, and easier scalability. The synthesis of azoxybenzenes via reductive dimerization of nitrosobenzenes has been successfully demonstrated in microfluidic reactors, allowing for rapid formation under mild conditions. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Azoxybenzenes

Synthetic Strategy Key Reagents/Conditions Advantages Relevant Findings
Reductive Dimerization Nitrosobenzenes, DIPEA, Water Environmentally friendly, catalyst-free potential, room temperature. nih.govcolab.ws High yields and selectivity for a variety of substituted azoxybenzenes. nih.gov
Oxidative Coupling Anilines, Oxone, DIPEA One-pot procedure from readily available anilines. organic-chemistry.org Scalable and practical method, avoiding byproducts common in other routes. organic-chemistry.org
Photochemical Homocoupling Nitroarenes, Visible Light Catalyst- and additive-free, operates under ambient conditions. chemrxiv.org Provides an efficient, green pathway to azoxybenzene (B3421426) products. chemrxiv.org
Continuous Flow Synthesis Nitrosobenzenes, Gel-Bound Catalysts Rapid reaction times (minutes), high yields, easy product isolation. researchgate.net Demonstrates potential for industrial-scale sustainable production. researchgate.net

Exploration of Asymmetric Transformations

The field of asymmetric catalysis is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. numberanalytics.com While Diazene, bis(2,5-dimethylphenyl)-, 1-oxide is itself achiral, its derivatives or its use as a directing group could play a significant role in asymmetric transformations. The development of N-N axially chiral compounds is a particularly challenging but rewarding frontier. nih.gov

Future research could focus on:

Creation of Chiral Derivatives: Introducing chirality into the this compound scaffold could lead to novel chiral ligands for metal-catalyzed reactions or new classes of organocatalysts. rsc.orgresearchgate.net The restricted rotation around the N-Ar bonds, potentially influenced by the bulky 2,5-dimethylphenyl groups, could be exploited to create stable atropisomers.

Azoxy Group as a Directing Group: The azoxy moiety can act as a directing group in C-H functionalization reactions. acs.org Research could explore using the azoxy group in this compound to direct asymmetric transformations on the phenyl rings, leading to complex, chiral molecules.

Kinetic Resolution: Chiral derivatives of the title compound could be explored as reagents for the kinetic resolution of racemic mixtures, a common strategy in asymmetric synthesis. nih.gov

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to novel materials with tailored functionalities for applications in catalysis, sensing, and electronics. rsc.orgrsc.org The incorporation of azoxybenzene derivatives into these frameworks is an emerging area of interest.

Promising research directions include:

Sol-Gel Materials: Azobenzene-containing hybrid materials have been prepared via low-temperature sol-gel processes to create photochromic thin films. researchgate.net this compound, potentially functionalized with silane (B1218182) groups, could be integrated into silica (B1680970) or titania matrices. This could lead to materials with unique optical properties or serve as photo-responsive platforms.

Metal-Organic Frameworks (MOFs): The azoxy group can be incorporated into ligands used to construct MOFs. The in-situ formation of an azoxy linkage within a MOF has been demonstrated, creating a porous framework with specific topological properties. researchgate.net Designing ligands based on the this compound structure could yield MOFs with tailored pore environments and functionalities for gas storage or heterogeneous catalysis.

Functionalized Nanoparticles: Hybrid latex particles, which combine the features of inorganic nanoparticles with polymers, are used in a wide range of applications. mdpi.com The title compound could be incorporated into polymer shells surrounding inorganic cores (e.g., silica, gold, or iron oxide nanoparticles) to create functional materials for sensing or targeted delivery applications.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the fundamental photochemical and photophysical processes that molecules undergo upon light absorption is critical for designing new photo-responsive materials. Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, are powerful tools for observing these transient processes directly. photonics.com

For this compound, future studies could involve:

Photoisomerization Dynamics: Like their well-studied azobenzene (B91143) cousins, azoxybenzenes can undergo trans-cis isomerization. Ultrafast transient absorption spectroscopy could elucidate the mechanism and dynamics of this process, revealing the lifetimes of excited states and the pathways for relaxation and isomerization. dmphotonics.com

Wallach Rearrangement Studies: Azoxybenzenes are known to undergo the Wallach rearrangement in acidic conditions to form hydroxyazobenzenes. acs.orgcdnsciencepub.com Time-resolved spectroscopic techniques could be employed to directly observe the reactive intermediates, such as dicationic species, proposed in the reaction mechanism, providing a deeper understanding of this classical transformation. cdnsciencepub.com

Solvent Effects: The surrounding environment can significantly influence photochemical dynamics. ucl.ac.uk Investigating the behavior of this compound in different solvents using ultrafast spectroscopy would provide insight into how solvent polarity and viscosity affect excited-state lifetimes and reaction pathways.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into ordered structures is the basis for creating advanced materials like liquid crystals and molecular switches. mdpi.com Azoxybenzenes were among the first compounds identified to exhibit liquid crystalline properties. tandfonline.comscipublications.com

Future exploration in this area could include:

Liquid Crystal Formulation: The rod-like shape of this compound makes it a candidate for forming liquid crystalline phases. weebly.com Research would involve synthesizing the compound and its derivatives with varying alkyl chain lengths to study their mesogenic behavior, potentially leading to new materials for display technologies.

Self-Assembled Monolayers (SAMs): Azobenzene derivatives are known to form well-ordered SAMs on surfaces like gold. researchgate.net These layers can exhibit collective photo-switching behavior, making them interesting for optomechanical nanostructures. Investigating the self-assembly of thiol-functionalized derivatives of this compound could lead to new photo-responsive surfaces.

Supramolecular Gels: Amphiphilic azobenzene derivatives have been shown to act as gelators, forming hydrogels that respond to external stimuli like light and temperature. mdpi.com By designing and synthesizing amphiphilic versions of this compound, it may be possible to create novel "smart" materials with applications in biomaterials and controlled release systems.

Q & A

Q. What role does this compound play in polymer stabilization, and how does it compare to commercial antioxidants?

  • Methodological Answer : As a radical scavenger, its azo-oxide group quenches peroxyl radicals. Compare efficacy to BHT or Irganox 1010 via OIT (Oxidation Induction Time) tests using DSC. suggests utility in polypropylene stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.